molecular formula C6H4ClF3N2O B2747255 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 1402551-64-7

2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B2747255
CAS No.: 1402551-64-7
M. Wt: 212.56
InChI Key: CBJNQGZYEYYRMP-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a trifluoromethyl group at position 6, a methoxy group at position 4, and a chlorine atom at position 2 makes this compound unique and of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with trifluoromethylating agents. The reaction conditions often include the use of bases such as potassium tert-butoxide and solvents like N-methylpyrrolidone .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl, methoxy, and chlorine substituents in 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine imparts distinct chemical and biological properties that make it valuable for diverse applications. Its enhanced lipophilicity and reactivity compared to similar compounds contribute to its potential as a versatile building block in synthetic chemistry and drug development .

Properties

IUPAC Name

2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJNQGZYEYYRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402551-64-7
Record name 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine
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